

Preventing degradation of ethylene-propylene copolymers during processing

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Compound of Interest		
Compound Name:	1-Propene, polymer with ethene, block	
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Technical Support Center: Ethylene-Propylene Copolymers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ethylene-propylene copolymers during processing.

Troubleshooting Guide

This guide addresses common issues encountered during the processing of ethylenepropylene copolymers, providing potential causes and recommended solutions in a questionand-answer format.

Question: Why is my processed ethylene-propylene copolymer discolored (yellowing or browning)?

Answer:

Discoloration is a common indicator of thermal degradation. The high temperatures used in processing can initiate chemical reactions that alter the polymer's structure and lead to the formation of color-inducing byproducts.

Potential Causes:



- Excessive Melt Temperature: The processing temperature is set too high, causing rapid polymer degradation.
- Long Residence Time: The polymer remains in the extruder or molding machine for too long at an elevated temperature.
- Presence of Oxygen: Oxygen can accelerate thermo-oxidative degradation, leading to discoloration.
- Contamination: Foreign materials or residues from previous runs can catalyze degradation reactions.
- Inadequate Stabilization: The antioxidant package is insufficient to protect the polymer at the processing temperature.

Solutions:

- Gradually decrease the barrel and die/nozzle temperatures to find the optimal processing window.
- Reduce the cycle time or increase the throughput to minimize the time the polymer is exposed to high heat.
- Ensure a proper melt seal and minimize air entrapment.
- Thoroughly purge the processing equipment between runs.
- Consult your material supplier about the appropriate type and concentration of antioxidants for your processing conditions.

Question: What causes the processed copolymer to be brittle and have poor mechanical properties?

Answer:

Brittleness and a reduction in mechanical strength are typically signs of chain scission, a primary consequence of polymer degradation.



Potential Causes:

- Severe Thermal Degradation: Excessive heat has broken down the polymer chains, reducing molecular weight.
- High Shear Rates: High screw speeds can cause mechanical tearing of the polymer chains (mechanochemical degradation).[1]
- Inadequate Packing Pressure (Injection Molding): Insufficient pressure during the packing phase can lead to voids and weak points in the final part.[2]
- Moisture in the Material: While ethylene-propylene copolymers have low moisture absorption, excessive moisture can lead to surface defects and potential hydrolytic degradation under high heat.

Solutions:

- Optimize the temperature profile to the lowest effective range.
- Reduce the screw speed to minimize shear stress on the polymer.
- Increase the packing pressure and time to ensure a dense, solid part.
- Pre-dry the material if it has been stored in a humid environment.

Question: I'm observing "sharkskin" or a rough surface on my extruded profiles. What is the cause?

Answer:

Sharkskin is a surface defect characterized by a series of ridges perpendicular to the direction of extrusion. It is often related to the rheological properties of the polymer melt.

Potential Causes:

 High Shear Stress at the Die Exit: The polymer melt experiences high stress as it exits the die, leading to melt fracture.



- Low Die Temperature: A cooler die can increase the viscosity of the polymer melt near the die wall, contributing to higher stress.
- Die Geometry: A sharp transition at the die entry can increase stress on the melt.
- Solutions:
 - Reduce the extrusion speed to lower the shear rate.
 - Increase the die temperature to reduce the melt viscosity.
 - Use a die with a more gradual entry angle.
 - Consider using processing aids that can reduce melt fracture.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of ethylene-propylene copolymer degradation during processing?

A1: The two main degradation mechanisms are:

- Thermo-oxidative degradation: This is a free-radical chain reaction initiated by heat in the presence of oxygen. It involves initiation (formation of free radicals), propagation (reaction of radicals with oxygen and the polymer), and termination steps. This process leads to chain scission and the formation of oxidized groups like carbonyls.[1][3][4]
- Mechanochemical degradation: This is caused by the mechanical stress (shear) applied to the polymer during processing, such as in an extruder. The shear forces can lead to the direct scission of polymer chains.[1]

Q2: How can I prevent or minimize degradation?

A2: A combination of material selection and process optimization is key:

Use of Stabilizers: Incorporate antioxidants into the polymer formulation. Hindered phenolic
antioxidants are primary antioxidants that scavenge free radicals, while phosphites are
secondary antioxidants that decompose hydroperoxides.[5]



Process Control:

- Temperature: Use the lowest possible processing temperature that allows for good melt quality and flow.
- Residence Time: Minimize the time the polymer is at high temperatures.
- Shear: Avoid excessively high screw speeds.
- Oxygen: Minimize the presence of air in the system.

Q3: How do antioxidants, like hindered phenols, work?

A3: Hindered phenolic antioxidants protect the polymer by donating a hydrogen atom to reactive free radicals (R•, ROO•), effectively neutralizing them and stopping the degradation chain reaction. The resulting antioxidant radical is stabilized by its molecular structure and is less reactive, preventing it from initiating further degradation.[5][6]

Q4: What analytical techniques can I use to assess the degradation of my processed copolymer?

A4: Several techniques are commonly used:

- Melt Flow Index (MFI): An increase in MFI indicates a decrease in molecular weight due to chain scission.
- Fourier Transform Infrared Spectroscopy (FTIR): Can detect the formation of carbonyl groups (C=O), which are a key indicator of oxidative degradation.[8][9]
- Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature, providing information on its thermal stability.[10]
- Differential Scanning Calorimetry (DSC): Can be used to determine the Oxidative Induction
 Time (OIT), which is a measure of the material's resistance to oxidation at a given
 temperature.

Data Presentation



Table 1: Effect of Antioxidant on the Thermal Stability of Polypropylene

Sample	Antioxidant Type	Concentration (mass%)	Oxidation Induction Time (OIT) at 210°C (min)
Unstabilized PP	None	0	< 1
Stabilized PP 1	Hydroxytyrosol	0.1	~15
Stabilized PP 2	α-tocopherol	0.1	~20
Stabilized PP 3	Irganox 1076	0.1	~35

Data adapted from a study on polypropylene stabilization.[11] This table illustrates the significant improvement in oxidative stability with the addition of different antioxidants.

Table 2: Melt Flow Rate (MFR) of Polypropylene After Multiple Recycling Cycles

Recycling Cycle	MFR (g/10 min) at 230°C/2.16 kg
1	12.5
2	14.8
3	17.2
4	20.1
5	23.5
6	27.0

Data adapted from a study on the effect of recycling on polypropylene.[12] This table shows a clear trend of increasing MFR with each recycling pass, indicating progressive degradation and reduction in molecular weight.

Experimental Protocols

1. Melt Flow Index (MFI) Testing (ASTM D1238 - Procedure A)

Troubleshooting & Optimization





This protocol describes the manual procedure for determining the MFI, a measure of the ease of flow of a molten thermoplastic.

- Objective: To measure the rate of extrusion of molten polymer through a die of a specified dimension at a prescribed temperature and load.
- Apparatus: Extrusion plastometer (Melt Flow Indexer), analytical balance, cutting tool, stopwatch.

Procedure:

- Setup: Set the test temperature on the MFI apparatus (e.g., 230°C for polypropylene-rich copolymers). Ensure the apparatus is clean.
- Sample Loading: Load approximately 7 grams of the ethylene-propylene copolymer into the heated barrel of the apparatus.[7]
- Preheating: Insert the piston and allow the sample to preheat for a specified duration (typically 7 minutes) to ensure it reaches a uniform melt temperature.[13]
- Extrusion: Place the specified weight (e.g., 2.16 kg) onto the piston to force the molten polymer through the die.
- Measurement: After the piston reaches a specified starting position, start the stopwatch and simultaneously cut the extrudate.
- Sample Collection: Collect the extrudate for a fixed period (e.g., 30 seconds). At the end of the period, cut the extrudate again.
- Weighing: Weigh the collected extrudate to the nearest 0.001 g.
- Calculation: Calculate the MFI in g/10 min using the formula: MFI = (Weight of extrudate in grams / Collection time in seconds) * 600
- 2. Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol outlines the general procedure for assessing the thermal stability of the copolymer.



- Objective: To determine the temperature at which the material begins to degrade and to analyze its compositional characteristics.
- Apparatus: Thermogravimetric Analyzer (TGA).
- Procedure:
 - Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).[14]
 - Instrument Setup: Place the pan in the TGA furnace.
 - Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 30 mL/min) to prevent oxidation during the initial heating.[15]
 - Heating Program: Program the TGA to heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) through a temperature range that encompasses the degradation of the polymer (e.g., from room temperature to 600°C).[16]
 - Data Analysis: Record the weight loss of the sample as a function of temperature. The onset temperature of weight loss is an indicator of the start of thermal degradation.
- 3. Fourier Transform Infrared (FTIR) Spectroscopy for Oxidative Degradation

This protocol describes how to detect chemical changes in the copolymer resulting from oxidative degradation.

- Objective: To identify the presence of carbonyl groups, which are indicative of thermooxidative degradation.
- Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Procedure:
 - Sample Preparation: A small piece of the processed polymer is pressed firmly against the ATR crystal.



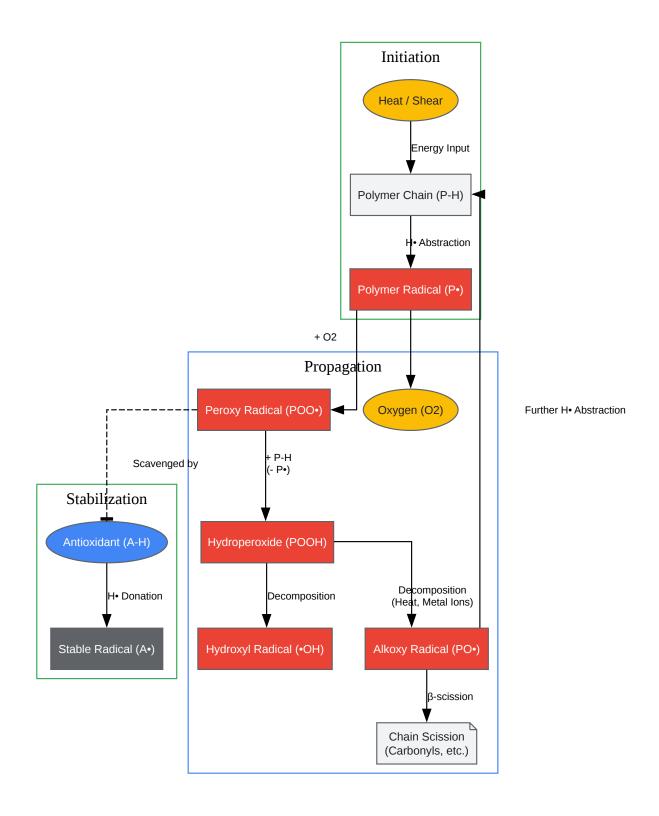




- Spectrum Acquisition: Collect the infrared spectrum over a range of wavenumbers (e.g., 4000 to 650 cm⁻¹).
- Data Analysis: Examine the resulting spectrum for the appearance or increase in the intensity of absorption bands in the carbonyl region (approximately 1700-1750 cm⁻¹).[9]
 The presence of a peak in this region confirms oxidation.
- Carbonyl Index (CI): For quantitative comparison, the Carbonyl Index can be calculated by taking the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H bending peak).[17]

Visualizations

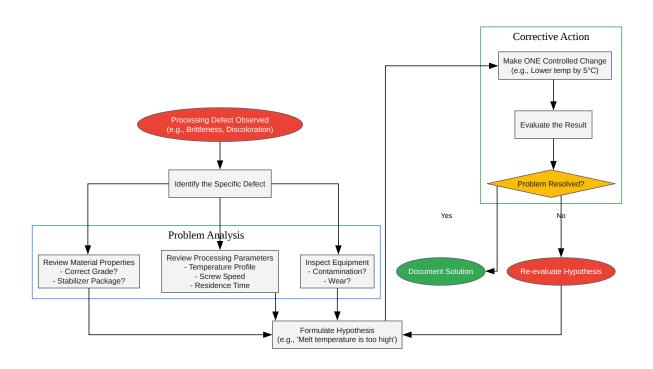




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Caption: Thermo-oxidative degradation pathway of ethylene-propylene copolymers.

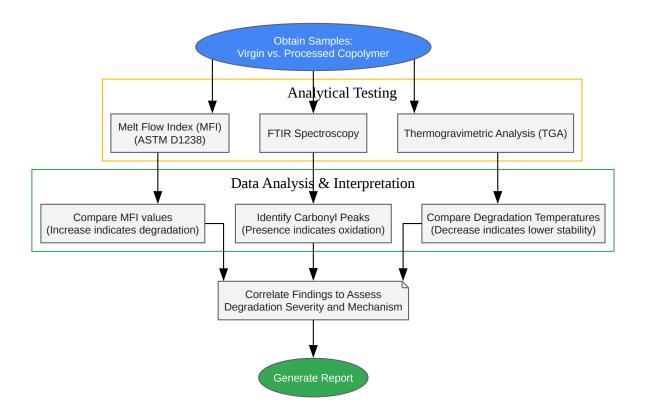




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Caption: Logical workflow for troubleshooting processing defects.





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Caption: Experimental workflow for characterizing copolymer degradation.

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